Lipophilicity (XLogP3) – 5,5-Difluorohexan-1-ol Exhibits the Lowest LogP Among All Difluorohexanol Regioisomers
The computed XLogP3 value for 5,5‑difluorohexan‑1‑ol is 1.1, which is significantly lower than that of hexan‑1‑ol (2.0), 2,2‑difluorohexan‑1‑ol (2.0), and 6,6‑difluorohexan‑1‑ol (1.8) [1]. This indicates that the C5‑gem‑difluoro substitution imparts the greatest polarity among the C6‑alcohol series, potentially enhancing aqueous solubility and reducing non‑specific protein binding relative to its analogues.
vs 2.0 (hexanol), 2.0 (2,2‑), 1.8 (6,6‑)
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Hexan-1-ol: 2.0; 2,2-difluorohexan-1-ol: 2.0; 6,6-difluorohexan-1-ol: 1.8 |
| Quantified Difference | ΔXLogP3 = -0.9 (vs hexan-1-ol), -0.9 (vs 2,2-isomer), -0.7 (vs 6,6-isomer) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
Lower lipophilicity may improve solubility and reduce off-target partitioning, making 5,5‑difluorohexan‑1‑ol the preferred choice for applications requiring a more polar fluorinated linker.
- [1] PubChem Compound Summary for CID 89622115, CID 53966151, CID 20455564, CID 8103 – XLogP3 values. National Center for Biotechnology Information (2024). View Source
